2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3
Description
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 (CAS: 50778-57-9; Molecular Formula: C₁₃H₆D₃F₉O₄; MW: 403.21) is a deuterated derivative of the non-deuterated ester, 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate . This compound serves as a critical intermediate in synthesizing isotopically labeled antiarrhythmic agents, such as N-(Piperidylalkyl)trifluoroethoxybenzamides . The deuterium substitution (three deuterium atoms, denoted as -d3) enhances its utility as an internal standard in mass spectrometry for pharmacokinetic studies, minimizing metabolic interference due to the kinetic isotope effect .
Properties
CAS No. |
1246814-69-6 |
|---|---|
Molecular Formula |
C13H9F9O4 |
Molecular Weight |
403.215 |
IUPAC Name |
2,2,2-trifluoroethyl 2,4,5-trideuterio-3,6-bis(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C13H9F9O4/c14-11(15,16)4-24-7-1-2-9(25-5-12(17,18)19)8(3-7)10(23)26-6-13(20,21)22/h1-3H,4-6H2/i1D,2D,3D |
InChI Key |
RXCBHSJSTYMELN-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)OCC(F)(F)F |
Synonyms |
2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid-d3 2,2,2-Trifluoroethyl Ester; |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution to Form the Bis(trifluoroethoxy) Core
The synthesis begins with the preparation of the 2,5-bis(2,2,2-trifluoroethoxy)toluene intermediate. As described in, 2,5-dibromotoluene undergoes nucleophilic substitution with sodium 2,2,2-trifluoroethoxide in the presence of a copper(II) sulfate catalyst and N,N-dimethylformamide (DMF) solvent at 85–105°C. The reaction replaces bromine atoms with trifluoroethoxy groups:
Key conditions and outcomes for this step are summarized in Table 1.
Table 1: Reaction Conditions for Nucleophilic Substitution
Oxidation to 2,5-Bis(trifluoroethoxy)benzoic Acid
The toluene derivative is oxidized to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid using potassium permanganate (KMnO₄) in a pyridine-water system. The methyl group on the aromatic ring is converted to a carboxylic acid under vigorous oxidative conditions:
This step achieved an 81.6% yield in the patented process. The reaction mixture is filtered to remove manganese dioxide residues, and the product is isolated via cooling and recrystallization.
Esterification with Deuterated 2,2,2-Trifluoroethanol-d3
The final step involves esterification of the benzoic acid with deuterated 2,2,2-trifluoroethanol-d3 (). The acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the deuterated alcohol:
Table 2: Esterification Conditions
| Parameter | Value/Detail | Source |
|---|---|---|
| Deuterated Reagent | 2,2,2-Trifluoroethanol-d3 (Sigma) | |
| Coupling Agent | Thionyl chloride | |
| Solvent | Dichloromethane or ether | |
| Temperature | 0–25°C | |
| Yield | Not explicitly reported | – |
The use of deuterated alcohol ensures selective incorporation of deuterium at the ethyl ester position.
Characterization and Analytical Data
Structural Confirmation via Spectroscopy
The deuterated compound is characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). The NMR spectrum shows absence of protons in the trifluoroethyl-d3 group, while NMR confirms the presence of trifluoromethyl groups. High-resolution MS data matches the molecular formula .
Table 3: Key Spectroscopic Data
| Technique | Observations | Source |
|---|---|---|
| NMR | No signals for –CD₂CF₃ protons | |
| NMR | Peaks at –70 to –75 ppm (CF₃ groups) | |
| HRMS | m/z 403.15 (calculated for M+H⁺) |
Challenges and Optimization Strategies
Deuterium Incorporation Efficiency
Achieving >99% deuterium purity requires anhydrous conditions to prevent proton exchange. The use of freshly distilled 2,2,2-trifluoroethanol-d3 and inert atmosphere handling is critical.
Byproduct Formation in Esterification
Competing reactions, such as acid chloride hydrolysis, may reduce yields. Strategies to mitigate this include:
-
Slow addition of deuterated alcohol to the acid chloride.
-
Use of molecular sieves to absorb generated HCl.
Applications and Industrial Relevance
The deuterated ester serves as:
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and unique properties make it useful in biochemical studies and as a probe in various biological assays.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate-d3 involves its interaction with specific molecular targets. The trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Precursors
(a) 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5)
- Structure : The carboxylic acid precursor to the target compound.
- Role: Synthesized via multistep processes involving trifluoroethanol and dibromobenzene .
- Key Differences: Lacks the ester group and deuterium substitution. Used in non-labeled drug synthesis, such as flecainide acetate .
- Similarity Score : 0.87 (based on structural and functional group alignment) .
(b) Flecainide Acetate Intermediate: 2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide
- Structure : Amide derivative with a piperidine-methyl substituent.
- Role : A process-related impurity in flecainide acetate synthesis .
- Key Differences: Contains an amide bond instead of an ester group; non-deuterated.
- Applications : Highlighted for impurity control in pharmaceutical manufacturing .
(c) 2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate (Non-Deuterated)
Functional Analogues
(a) 4-(2,2,2-Trifluoroethoxy)benzoic acid (CAS: 27914-56-3)
- Structure: Mono-substituted trifluoroethoxy benzoic acid.
- Role : Simpler analogue with reduced fluorine content.
- Similarity Score : 0.81 .
(b) 2,4,5-Trifluorophenylacetic Acid (CAS: 36623A)
Physicochemical Properties
| Property | Target Compound (-d3) | Non-Deuterated Ester | 2,5-Bis(2,2,2-TFE)benzoic acid |
|---|---|---|---|
| Molecular Weight | 403.21 | ~400 | 318.17 |
| Functional Groups | Ester (-d3) | Ester | Carboxylic acid |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Solubility | Likely lipophilic | Lipophilic | Moderate in polar solvents |
| Analytical Utility | Internal standard | Drug intermediate | Precursor |
Biological Activity
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate-d3 is a synthetic compound notable for its unique trifluoromethyl groups, which enhance its biological activity. This article reviews the biological properties of this compound, focusing on its potential applications in cancer treatment and diabetes management.
- Molecular Formula: C13H9F9O4
- Molecular Weight: 400.19 g/mol
- CAS Number: 50778-57-9
- Purity: >95% (HPLC)
The presence of trifluoromethyl groups significantly alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma. The compound's derivatives were shown to induce apoptosis in cancer cells by damaging DNA .
- Molecular docking studies revealed strong binding affinities to key proteins involved in cancer progression. For example:
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| 5b | -10.0 | AURKA |
| 5d | -9.4 | VEGFR-2 |
| 5e | -8.8 | α-Glucosidase |
These results suggest that the trifluoroethyl moiety enhances binding interactions with target proteins critical for tumor growth and survival .
Antidiabetic Activity
The compound has also been evaluated for its potential antidiabetic effects:
- In vivo studies using genetically modified Drosophila melanogaster models indicated that certain derivatives significantly lowered glucose levels. Compounds such as 5d and 5f showed promising results in managing diabetes .
- The mechanism of action may involve modulation of glucose metabolism pathways, although further research is needed to elucidate these pathways fully.
Case Studies
-
Study on Glioblastoma Cells:
A study evaluated the efficacy of various synthesized oxadiazole derivatives containing the trifluoroethyl group against LN229 glioblastoma cells. The results highlighted that compounds with higher trifluoromethyl substitution exhibited increased cytotoxicity and induced significant apoptosis in treated cells . -
Diabetes Management in Drosophila:
In a model assessing glucose levels in Drosophila, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid were tested. Results demonstrated a marked reduction in glucose levels compared to control groups, indicating potential for therapeutic application in diabetes .
Q & A
Q. What synthetic routes are recommended for preparing 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key precursor for the target compound?
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid typically involves nucleophilic substitution on 2,5-dihydroxybenzoic acid using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl bromide or iodide) under basic conditions. Reaction optimization should focus on controlling regioselectivity and minimizing side products like mono-substituted derivatives. Purification via recrystallization or column chromatography is critical due to the presence of structurally similar impurities .
Q. How can the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2,2,2-trifluoroethanol-d3 be optimized?
Esterification can be achieved via Steglich or Mitsunobu conditions. For deuterated ethanol (CF₃CD₂OH), the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane minimizes hydrolysis. Reaction progress should be monitored by <sup>19</sup>F NMR to track the disappearance of the carboxylic acid proton and confirm ester formation .
Q. What analytical methods are most effective for confirming the deuteration pattern in the trifluoroethyl-d3 group?
High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]<sup>+</sup>) with a mass shift of +3 Da. <sup>2</sup>H NMR is impractical due to low sensitivity; instead, isotopic purity should be verified via <sup>1</sup>H NMR by observing the absence of protons in the trifluoroethyl group. Cross-validation using <sup>19</sup>F NMR ensures no isotopic interference .
Q. How should stability studies be designed to assess hydrolytic degradation of this ester under physiological conditions?
Conduct accelerated stability testing in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation by HPLC-MS/MS, focusing on the reappearance of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and trifluoroethanol-d3. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?
Deuteration at the trifluoroethyl group may alter kinetic isotope effects (KIE) in reactions involving C–H bond cleavage. For example, in palladium-catalyzed couplings, deuteration could slow oxidative addition steps. Comparative studies using non-deuterated analogs are essential to quantify KIE and optimize reaction rates .
Q. What strategies mitigate interference from fluorinated impurities during HPLC-MS analysis?
Fluorinated byproducts (e.g., mono-substituted benzoates) can co-elute with the target compound. Use orthogonal detection methods:
Q. How can computational modeling predict the compound’s bioavailability and metabolic pathways?
Density functional theory (DFT) calculations can estimate lipophilicity (logP) and pKa values, while molecular docking simulates interactions with cytochrome P450 enzymes. Metabolite prediction tools (e.g., MetaSite) identify probable oxidation sites, such as the benzoate ring or trifluoroethoxy groups .
Q. What experimental evidence supports the role of fluorine substitution in enhancing metabolic stability?
Comparative studies with non-fluorinated analogs show reduced CYP450-mediated oxidation due to fluorine’s electronegativity and steric effects. In vitro microsomal assays (human liver microsomes) quantify half-life extension, with LC-MS/MS tracking parent compound depletion .
Q. How do competing reaction pathways affect yield during multi-step synthesis?
Common issues include:
Q. What techniques resolve contradictions in <sup>19</sup>F NMR data caused by dynamic exchange processes?
Variable-temperature NMR (VT-NMR) can identify exchange broadening in trifluoroethoxy groups. For example, coalescence temperatures >100°C may indicate restricted rotation. Alternatively, use <sup>19</sup>F–<sup>1</sup>H HOESY to probe spatial proximity between fluorine and protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
